Hexyl 2-methylbutanoate, also known as hexyl 2-methylbutyrate, is primarily studied in the field of food science for its flavoring properties. It is recognized as a safe food flavoring agent by regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) [, ]. Research in this area focuses on understanding its role in contributing specific flavors to various food products, such as fruits, dairy products, and beverages [].
Hexyl 2-methylbutanoate serves as a reference standard in analytical chemistry, particularly in gas chromatography and mass spectrometry. These techniques are used to identify and quantify various chemical compounds in different samples. The presence of hexyl 2-methylbutanoate with known properties allows for the accurate identification and quantification of other unknown compounds present in the same sample [].
Metabolomics is the study of small molecules, or metabolites, within an organism or biological system. Hexyl 2-methylbutanoate is listed in the Human Metabolome Database (HMDB), a comprehensive resource for human metabolites []. While its specific role in human metabolism is not yet fully elucidated, research in metabolomics may explore its potential as a biomarker for specific diseases or physiological states.
Hexyl 2-methylbutanoate, with the chemical formula and CAS number 10032-15-2, is an ester formed from the reaction of hexanol and 2-methylbutanoic acid. This compound appears as a colorless to light yellow liquid and is known for its sweet, fruity aroma, making it a popular choice in the fragrance and flavor industries . Its molecular weight is approximately 186.295 g/mol, and it has a boiling point of around 218.34 °C .
While detailed safety data is not widely available, some general safety considerations for esters can be applied:
These reactions are important in various industrial applications, particularly in the synthesis of flavors and fragrances.
Research indicates that hexyl 2-methylbutanoate is not genotoxic or phototoxic. Studies involving read-across analogs suggest that it does not exhibit significant toxicity in repeated dose studies or reproductive toxicity endpoints . The compound has been evaluated for its potential effects on human health, showing no evidence of sensitization or significant respiratory toxicity at typical exposure levels .
Hexyl 2-methylbutanoate can be synthesized through several methods:
Hexyl 2-methylbutanoate is widely utilized in various industries:
Interaction studies regarding hexyl 2-methylbutanoate primarily focus on its sensory properties and safety assessments. The compound has been evaluated for potential interactions with other fragrance components and food additives, showing compatibility without adverse effects when used within recommended concentrations .
Hexyl 2-methylbutanoate shares structural similarities with several other esters. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Boiling Point (°C) | Aroma Type |
|---|---|---|---|---|---|
| Hexyl 2-methylbutanoate | 10032-15-2 | C11H22O2 | 186.295 | 218.34 | Sweet, fruity |
| Hexyl isobutyrate | 2349-07-7 | C10H20O2 | 172.268 | 198.83 | Fruity, slightly floral |
| Propyl (2S)-2-(1,1-dimethylpropoxy)-propanoate | 319002-92-1 | C11H22O3 | 202.294 | 219.10 | Fruity |
Hexyl 2-methylbutanoate is distinguished by its specific branched acid moiety compared to similar compounds like hexyl isobutyrate, which contains an isobutyric acid moiety instead . The unique combination of its molecular structure contributes to its specific sensory profile and applications in fragrances and flavors.
Flammable;Environmental Hazard